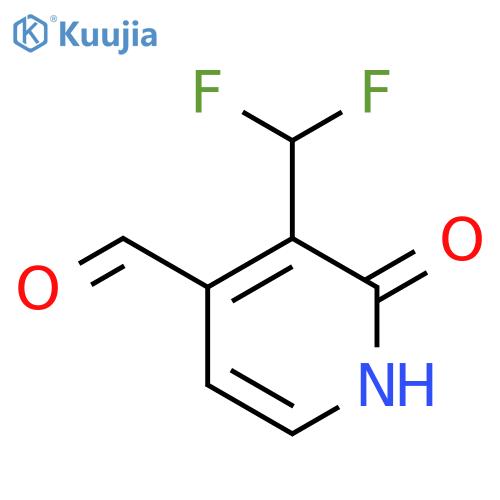Cas no 1806050-27-0 (3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde)

1806050-27-0 structure
商品名:3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde
CAS番号:1806050-27-0
MF:C7H5F2NO2
メガワット:173.116908788681
CID:4918592
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde
-
- インチ: 1S/C7H5F2NO2/c8-6(9)5-4(3-11)1-2-10-7(5)12/h1-3,6H,(H,10,12)
- InChIKey: NRACRKLZHURYMF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC=CC=1C=O)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 281
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 46.2
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003801-1g |
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1806050-27-0 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
| Alichem | A024003801-250mg |
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1806050-27-0 | 97% | 250mg |
$727.60 | 2022-04-01 | |
| Alichem | A024003801-500mg |
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1806050-27-0 | 97% | 500mg |
$999.60 | 2022-04-01 |
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 関連文献
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1806050-27-0 (3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 57707-64-9(2-azidoacetonitrile)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
